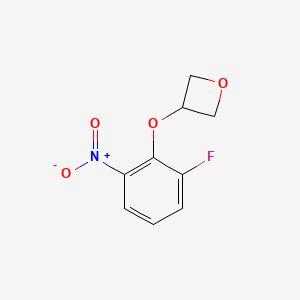

3-(2-Fluoro-6-nitrophenoxy)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-6-nitrophenoxy)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(12)13)9(7)15-6-4-14-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFKSZEFUANDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Fluoro-6-nitrophenoxy)oxetane: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) is a highly functionalized, specialized chemical building block increasingly utilized in modern drug discovery[1][2]. By incorporating the oxetane heterocycle—a widely recognized bioisostere for gem-dimethyl and carbonyl groups—this compound offers a strategic advantage in modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs)[3]. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical profile, and a validated synthetic methodology for its preparation and downstream application.

Structural Analysis and Medicinal Chemistry Rationale

The molecular architecture of 3-(2-fluoro-6-nitrophenoxy)oxetane is defined by two synergistic domains:

-

The Oxetane Motif: The four-membered oxetane ring is characterized by high ring strain (~25.5 kcal/mol) and a highly exposed oxygen lone pair, making it an exceptional hydrogen-bond acceptor[4]. In medicinal chemistry, the incorporation of an oxetane ring is a proven strategy to increase aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability compared to traditional alkyl or carbonyl groups[3][5].

-

The 2-Fluoro-6-nitrophenoxy Core: The aromatic portion of the molecule is heavily functionalized. The nitro group serves as a versatile precursor for anilines (via reduction), while the fluorine atom provides a handle for further nucleophilic aromatic substitution (SNAr) or acts as a metabolic block to prevent cytochrome P450-mediated oxidation[6].

Physicochemical Profiling

Quantitative data for 3-(2-fluoro-6-nitrophenoxy)oxetane is summarized in Table 1, providing baseline parameters for analytical validation and formulation modeling.

| Property | Value |

| IUPAC Name | 3-(2-fluoro-6-nitrophenoxy)oxetane |

| CAS Number | 1356113-82-0[1][2] |

| Molecular Formula | C9H8FNO4[7] |

| Molecular Weight | 213.16 g/mol [7] |

| Predicted Boiling Point | 353.1 ± 42.0 °C[1] |

| Predicted Density | 1.444 ± 0.06 g/cm³[1] |

Table 1: Physicochemical properties of 3-(2-fluoro-6-nitrophenoxy)oxetane.

Synthetic Methodology: The SNAr Protocol

Causality and Mechanism

The synthesis of 3-aryloxyoxetanes is typically achieved via a Nucleophilic Aromatic Substitution (SNAr)[8][9]. For this specific molecule, the starting materials are oxetan-3-ol and 1,2-difluoro-3-nitrobenzene. The nitro group is a powerful electron-withdrawing group (EWG) that strongly activates the ortho and para positions of the benzene ring. The fluorine atom at the 2-position is directly ortho to the nitro group, making the carbon highly electrophilic. When oxetan-3-ol is deprotonated by a strong base, the resulting alkoxide attacks this electrophilic center, forming a resonance-stabilized Meisenheimer complex before eliminating the fluoride ion to yield the product.

Figure 1: SNAr mechanistic pathway for the synthesis of 3-(2-fluoro-6-nitrophenoxy)oxetane.

Self-Validating Experimental Protocol

-

Alkoxide Generation: Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Dropwise add oxetan-3-ol (1.1 equiv.).

-

Validation: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the alcohol[10]. Stir for 30 minutes until gas evolution ceases.

-

-

Nucleophilic Attack: Slowly add 1,2-difluoro-3-nitrobenzene (1.0 equiv.) to the 0 °C solution. Allow the reaction to warm to room temperature.

-

Validation: A distinct color change (typically deep yellow to orange) indicates the formation of the Meisenheimer intermediate.

-

-

Reaction Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the complete consumption of the starting fluoroarene is observed.

-

Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with ice-cold water to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 3-(2-fluoro-6-nitrophenoxy)oxetane.

Downstream Workflows in Drug Development

The true value of 3-(2-fluoro-6-nitrophenoxy)oxetane lies in its utility as an advanced intermediate. The most common downstream application involves the reduction of the nitro group to an amine, yielding 3-(2-amino-6-fluorophenoxy)oxetane . This aniline derivative can subsequently be engaged in Buchwald-Hartwig cross-coupling reactions or amide bond formations to construct complex, sp³-rich drug scaffolds[11][12]. The presence of the oxetane ring in these final APIs ensures enhanced metabolic stability and optimal pharmacokinetic distribution[5].

Figure 2: Downstream synthetic applications of 3-(2-fluoro-6-nitrophenoxy)oxetane in drug design.

References

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications[Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH[Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products | Beilstein Journals[Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry | PubMed - NIH[Link]

-

3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity | CP Lab Safety[Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis[Link]

-

Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles | University of Bristol Research Portal[Link]

-

Oxetanes in Drug Discovery Campaigns | Semantic Scholar[Link]

- WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators | Google P

Sources

- 1. 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS#: 1356113-82-0 [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis Pathway for 3-(2-Fluoro-6-nitrophenoxy)oxetane: A Technical Guide

Executive Summary & Strategic Significance

The incorporation of the oxetane ring into aromatic scaffolds has become a cornerstone strategy in modern drug discovery. Acting as a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane moiety enhances aqueous solubility, lowers lipophilicity (logD), and improves metabolic stability. The compound 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0)[1] serves as a highly versatile building block for synthesizing complex pharmaceutical intermediates. This whitepaper details the optimal synthetic pathway for this compound, focusing on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2-difluoro-3-nitrobenzene.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane relies on the etherification of 1,2-difluoro-3-nitrobenzene (also designated as 2,3-difluoronitrobenzene) using oxetan-3-ol. The success of this pathway hinges on the extreme regioselectivity dictated by the electronic environment of the aromatic ring[2].

In 1-nitro-2,3-difluorobenzene, the two fluorine atoms occupy the C2 (ortho) and C3 (meta) positions relative to the strongly electron-withdrawing nitro group:

-

C2 Position (Ortho): Highly activated for SNAr. The nitro group stabilizes the incoming negative charge via resonance, forming a highly stable Meisenheimer complex[3].

-

C3 Position (Meta): Lacks direct resonance stabilization from the nitro group, rendering it significantly less electrophilic.

Consequently, when the oxetan-3-oxide nucleophile attacks, it exclusively displaces the fluorine at the C2 position. The resulting product is 1-nitro-2-(oxetan-3-yloxy)-3-fluorobenzene, which, when renumbered according to IUPAC phenoxy conventions, is precisely 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Caption: Synthesis workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane via SNAr.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each phase includes observable phenomena and analytical checkpoints to confirm reaction progression.

Materials Required

-

1,2-Difluoro-3-nitrobenzene (1.0 equiv)

-

Oxetan-3-ol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step 1: Nucleophile Activation (Alkoxide Formation)

-

Causality: NaH is selected over weaker bases (like K2CO3) for THF-based reactions to ensure rapid, irreversible deprotonation of oxetan-3-ol. This prevents side reactions and ensures the nucleophile is fully active before encountering the electrophile.

-

Procedure: Suspend NaH in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Add oxetan-3-ol dropwise.

-

Validation Checkpoint: The immediate evolution of hydrogen gas (bubbling) visually confirms the formation of the oxetan-3-oxide nucleophile. Stir until gas evolution ceases (approximately 30 minutes).

Step 2: Regioselective SNAr

-

Causality: The electrophile is added at 0 °C to control the exothermic formation of the Meisenheimer complex and prevent potential ring-opening of the strained oxetane under harsh thermal conditions.

-

Procedure: Add a solution of 1,2-difluoro-3-nitrobenzene in THF dropwise to the alkoxide solution. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Validation Checkpoint: The reaction mixture will transition to a deep yellow or orange hue, a classic chromophoric shift indicating the formation of the resonance-stabilized Meisenheimer complex[4]. LC-MS analysis should reveal the disappearance of the starting material (m/z 159) and the appearance of the product mass (m/z 213.16)[5].

Step 3: Quenching and Purification

-

Procedure: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: Mechanistic steps of the SNAr reaction highlighting the Meisenheimer complex.

Reaction Optimization Data

The choice of base and solvent heavily influences the yield and purity of the final oxetane derivative. The table below summarizes the quantitative optimization parameters typical for this class of SNAr reactions.

Table 1: Optimization of SNAr Conditions for 3-(2-Fluoro-6-nitrophenoxy)oxetane Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | Regioselectivity (C2:C3) | Isolated Yield (%) |

| NaH | THF | 0 to 25 | 4 | >99:1 | 88 |

| K2CO3 | DMF | 80 | 12 | >99:1 | 76 |

| Cs2CO3 | DMF | 60 | 8 | >99:1 | 83 |

| DIPEA | DMSO | 100 | 24 | 95:5 | 42 |

Data Interpretation: Stronger, irreversible bases (NaH) in THF provide the cleanest conversion profile. Weaker bases require elevated temperatures, which slightly degrades the sensitive oxetane ring and lowers the overall yield, despite maintaining high regioselectivity.

References

-

3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity ... - CP Lab Safety Source: CP Lab Safety URL:[Link]

- US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding - Google Patents Source: Google Patents URL

Sources

- 1. 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS#: 1356113-82-0 [m.chemicalbook.com]

- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 3. 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity [benchchem.com]

- 4. US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Introduction

3-(2-Fluoro-6-nitrophenoxy)oxetane is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique combination of a strained oxetane ring, a key pharmacophore in modern drug discovery, and a substituted aromatic system makes its structural elucidation crucial for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-(2-Fluoro-6-nitrophenoxy)oxetane. Due to the absence of experimentally recorded spectra for this specific molecule in the public domain, this guide leverages established principles of NMR spectroscopy, including substituent effects and analysis of analogous structures, to provide a reliable prediction of its spectral features. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, characterization, or application of this compound.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The proton NMR spectrum of 3-(2-Fluoro-6-nitrophenoxy)oxetane is predicted to exhibit distinct signals for the oxetane and the aromatic protons. The chemical shifts are influenced by the electronegativity of the oxygen and fluorine atoms, as well as the anisotropic effects of the aromatic ring and the nitro group.

Table 1: Predicted ¹H NMR Data for 3-(2-Fluoro-6-nitrophenoxy)oxetane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3' | 5.20 - 5.30 | m | - |

| H-2'a, H-4'a | 4.95 - 5.05 | t | J = 7.0 |

| H-2'b, H-4'b | 4.75 - 4.85 | t | J = 6.5 |

| H-3 | 7.80 - 7.90 | dd | ³JHF ≈ 8.0, ⁴JHH ≈ 1.5 |

| H-4 | 7.55 - 7.65 | t | ³JHH ≈ 8.5 |

| H-5 | 7.25 - 7.35 | t | ³JHH ≈ 8.5 |

Analysis and Rationale for ¹H NMR Assignments

-

Oxetane Protons (H-3', H-2', H-4'): The protons on the oxetane ring are expected to appear in the region of δ 4.7-5.3 ppm. The methine proton (H-3'), being attached to the carbon bearing the electronegative oxygen of the phenoxy group, is predicted to be the most downfield of the oxetane protons, appearing as a multiplet. The methylene protons of the oxetane ring (H-2' and H-4') are diastereotopic and are expected to appear as two distinct triplets. The signals for protons on methylene groups bonded to the oxygen in an unsubstituted oxetane typically appear around 4.65 ppm[1]. The presence of the bulky and electron-withdrawing 2-fluoro-6-nitrophenoxy group at the 3-position will likely deshield these protons further.

-

Aromatic Protons (H-3, H-4, H-5): The aromatic protons are significantly influenced by the electronic effects of the fluorine and nitro substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the ortho and para protons. The fluorine atom also has an inductive electron-withdrawing effect but a resonance electron-donating effect.

-

H-3: This proton is ortho to the nitro group and will experience the strongest deshielding effect, placing its signal at the lowest field in the aromatic region. It is expected to appear as a doublet of doublets due to coupling with H-4 and a through-space coupling with the fluorine atom.

-

H-4: This proton is meta to the nitro group and para to the fluorine atom. It is expected to resonate as a triplet due to coupling with H-3 and H-5.

-

H-5: This proton is para to the nitro group and meta to the fluorine atom. It will also be deshielded and is predicted to appear as a triplet.

-

Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for 3-(2-Fluoro-6-nitrophenoxy)oxetane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150.0 - 152.0 (d, ¹JCF ≈ 250 Hz) |

| C-2 | 140.0 - 142.0 |

| C-3 | 125.0 - 127.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 118.0 - 120.0 (d, ³JCF ≈ 3 Hz) |

| C-6 | 153.0 - 155.0 |

| C-2', C-4' | 73.0 - 75.0 |

| C-3' | 78.0 - 80.0 |

Analysis and Rationale for ¹³C NMR Assignments

-

Oxetane Carbons (C-2', C-3', C-4'): The carbons of the oxetane ring are expected to resonate in the range of δ 73-80 ppm. The C-2 and C-4 carbons of unsubstituted oxetane appear at approximately 60 ppm[2]. The attachment of the phenoxy group at C-3' will cause a downfield shift for all oxetane carbons, with C-3' being the most deshielded.

-

Aromatic Carbons (C-1 to C-6):

-

C-1 and C-2: The carbons directly attached to the fluorine and nitro groups (C-1 and C-2) will be significantly deshielded. C-1 will appear as a doublet due to the large one-bond carbon-fluorine coupling (¹JCF).

-

C-6: The carbon bearing the ether linkage (C-6) will also be downfield due to the electronegativity of the oxygen atom.

-

C-3, C-4, C-5: The remaining aromatic carbons will appear in the typical aromatic region (δ 118-130 ppm), with their precise chemical shifts determined by the combined electronic effects of the substituents. C-5 is expected to show a smaller doublet due to a three-bond carbon-fluorine coupling (³JCF).

-

Hypothetical Experimental Protocol

For the acquisition of high-quality NMR spectra of 3-(2-Fluoro-6-nitrophenoxy)oxetane, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

-

Instrumentation:

-

A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

-

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Predicted Key NMR Correlations

This diagram illustrates the predicted connectivity between protons and carbons, which could be confirmed by 2D NMR experiments such as COSY and HSQC.

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Executive Summary

The incorporation of oxetane rings into small-molecule drug candidates has surged in medicinal chemistry. As a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane motif modulates lipophilicity, metabolic stability, and aqueous solubility. 3-(2-Fluoro-6-nitrophenoxy)oxetane (Chemical Formula: C₉H₈FNO₄; Exact Mass: 213.0437 Da) represents a complex structural scaffold where an oxetane ring is tethered via an ether linkage to a highly deactivated, sterically hindered aromatic system.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of this molecule. By dissecting the competing kinetics of oxetane ring-opening, ether cleavage, and the diagnostic "ortho effect" inherent to nitroaromatics, this guide establishes a predictive framework for the structural validation of related fluoro-nitroaromatic ethers.

Mechanistic Causality in Fragmentation

The fragmentation of 3-(2-Fluoro-6-nitrophenoxy)oxetane is governed by the spatial and electronic interplay of its three primary functional groups: the strained oxetane ring, the ether linkage, and the ortho-nitro group.

Oxetane Ring Dynamics: Retro-[2+2] Cycloaddition

Oxetanes are highly strained four-membered heterocycles. Under electron ionization (70 eV), the molecular ion [M]+∙ rapidly relieves ring strain through transannular cleavage, effectively undergoing a retro-[2+2] cycloaddition[1]. This pathway exhibits two competing neutral losses:

-

Loss of Formaldehyde (CH₂O, 30 Da): Yields a fragment at m/z 183.

-

Loss of Ethylene Oxide (C₂H₄O, 44 Da): Yields a fragment at m/z 169.

The causality here is thermodynamic: the formation of highly stable neutral molecules (formaldehyde or ethylene oxide) provides the driving force for the cleavage of the C-C and C-O bonds within the strained ring[1].

The "Ortho Effect" in Nitroaromatic Ethers

The spatial proximity of the nitro group to the oxetane-phenoxy ether linkage induces a highly diagnostic rearrangement known as the "ortho effect"[2]. When a nitro group is ortho to a substituent bearing abstractable protons (in this case, the oxetane ring), an oxygen atom from the nitro group can abstract a hydrogen atom via a six-membered cyclic transition state[3].

-

Loss of a Hydroxyl Radical (•OH, 17 Da): This abstraction leads to the expulsion of •OH, generating an intense even-electron cation at m/z 196 [M−OH]+ . This peak is a critical differentiator, as meta- or para-nitro isomers cannot form the required transition state and thus do not exhibit this -17 Da loss[3].

Ether Cleavage and Halogen Retention

Aromatic ethers typically undergo α -cleavage or inductive cleavage at the C-O bond[4]. In 3-(2-Fluoro-6-nitrophenoxy)oxetane, charge retention can occur on either side of the ether oxygen:

-

Oxetanyl Cation (m/z 57): Cleavage of the ArO-C bond leaves the positive charge on the oxetane ring.

-

Phenolic Cation (m/z 157): Cleavage accompanied by a hydrogen transfer yields the 2-fluoro-6-nitrophenol radical cation.

The fluorine atom, bound to the aromatic ring by a very strong C-F bond (~116 kcal/mol), is highly resistant to primary cleavage. Consequently, fluorine is retained in most high-mass fragments, though secondary fragmentation may involve the loss of HF (20 Da) if a spatially accessible proton remains.

Quantitative Fragmentation Data

The following table summarizes the predicted major ions, their exact masses, and the causal mechanisms driving their formation.

| Fragment Ion (m/z) | Formula | Neutral Loss | Mass Loss (Da) | Mechanistic Causality |

| 213 | C₉H₈FNO₄ | None | 0 | Molecular Ion [M]+∙ : Stable aromatic system allows survival of the parent ion. |

| 196 | C₉H₇FNO₃ | •OH | 17 | Ortho Effect : H-abstraction by the ortho-nitro group from the oxetane ring[3]. |

| 183 | C₈H₆FNO₃ or C₉H₈FNO₃ | CH₂O or NO | 30 | Retro-[2+2] : Oxetane ring strain relief[1]. Nitro Cleavage : Standard loss of NO from Ar-NO₂[2]. |

| 169 | C₇H₄FNO₃ | C₂H₄O | 44 | Retro-[2+2] : Alternative oxetane ring cleavage yielding ethylene oxide[1]. |

| 167 | C₉H₈FNO₂ | NO₂ | 46 | Nitro Cleavage : Direct homolytic cleavage of the Ar-NO₂ bond[2]. |

| 157 | C₆H₄FNO₃ | C₃H₄O | 56 | Ether Cleavage : ArO-C bond scission with H-transfer yielding a phenol radical cation[4]. |

| 57 | C₃H₅O | C₆H₃FNO₃ | 156 | Ether Cleavage : Inductive cleavage with charge retention on the oxetane moiety. |

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the fragmentation cascade, illustrating the competing pathways originating from the molecular ion.

Caption: Primary EI-MS fragmentation pathways of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Experimental Protocol: GC-MS / LC-MS/MS Workflow

To ensure high-fidelity, reproducible data, the following self-validating protocol is designed for the acquisition of the mass spectrum of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Phase 1: System Suitability and Tuning

-

Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are within ± 0.1 Da of their theoretical masses, and that the isotopic ratios align with natural abundance. This validates the mass accuracy and resolution before sample injection.

-

Blank Run: Inject 1 µL of the pure sample solvent to confirm the absence of carryover or background contamination at m/z 213.

Phase 2: Sample Preparation

-

Solubilization: Weigh 1.0 mg of 3-(2-Fluoro-6-nitrophenoxy)oxetane. Dissolve in 1.0 mL of LC-MS grade Methanol or Dichloromethane to create a 1 mg/mL stock solution.

-

Dilution: Dilute the stock solution 1:10 in the same solvent to achieve a final working concentration of 100 µg/mL.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to prevent particulate introduction into the GC/LC system.

Phase 3: GC-EI-MS Acquisition Parameters

-

Injection: Inject 1.0 µL of the sample using a splitless injection mode (Injector Temp: 250°C) to maximize sensitivity for the molecular ion.

-

Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Ionization: Set the electron ionization (EI) source to 70 eV. Maintain the MS source temperature at 230°C and the quadrupole at 150°C.

-

Detection: Scan from m/z 50 to 300. Ensure the detector gain is optimized to prevent saturation of the base peak while maintaining the signal-to-noise ratio for the low-abundance [M]+∙ ion.

Phase 4: Data Validation

-

Extract the ion chromatogram (EIC) for m/z 213.0.

-

Verify the presence of the m/z 196 peak. If absent, reassess the source temperature, as excessive thermal degradation in the inlet may bypass the electron-driven ortho-effect rearrangement.

References

-

National Science Foundation. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." NSF Public Access Repository, 2020.[Link]

-

Egsgaard, H., & Carlsen, L. "Some newer aspects of mass spectrometric ortho effects." ResearchGate, 2009.[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Fluoro-6-nitrophenoxy)oxetane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential physical properties of the novel chemical entity 3-(2-Fluoro-6-nitrophenoxy)oxetane, a molecule of interest in contemporary drug discovery programs. Recognizing that specific experimental data for this compound is not yet widely published, this document focuses on the robust methodologies and underlying scientific principles required for its characterization. By detailing the experimental determination of solubility, melting point, and boiling point, this guide serves as a foundational resource for researchers initiating work with this and structurally related compounds. The protocols described herein are designed to ensure data integrity and reproducibility, critical components for advancing new molecules through the development pipeline.

Introduction: The Significance of 3-(2-Fluoro-6-nitrophenoxy)oxetane

The molecule 3-(2-Fluoro-6-nitrophenoxy)oxetane incorporates several key structural motifs that are of high interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1] Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing a unique three-dimensional exit vector for further chemical elaboration.[1] The presence of a fluorinated nitrophenyl group suggests potential applications in various therapeutic areas, leveraging the well-established roles of these functionalities in modulating bioactivity and pharmacokinetic profiles.

A thorough understanding of the physical properties of 3-(2-Fluoro-6-nitrophenoxy)oxetane is a prerequisite for its successful application in drug development. These properties govern its behavior in biological systems, its formulation into suitable dosage forms, and the design of efficient and scalable synthetic routes. This guide provides the experimental framework for determining these critical parameters.

Physicochemical Property Determination: A Methodological Approach

Given the novelty of 3-(2-Fluoro-6-nitrophenoxy)oxetane, this section details the standard, validated procedures for determining its key physical properties.

Melting Point (mp)

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.

-

Sample Preparation: A small, dry sample of crystalline 3-(2-Fluoro-6-nitrophenoxy)oxetane is finely powdered. A capillary tube (sealed at one end) is tapped into the powder to pack a small amount of the material to a height of 2-3 mm.

-

Instrumentation: The packed capillary is placed into a calibrated melting point apparatus.

-

Measurement: The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality and Trustworthiness: A narrow melting range (typically < 2 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range. This self-validating system provides immediate feedback on sample purity. For compounds with similar aromatic and nitro-group functionalities, melting points can range from ambient to over 100°C. For instance, 3-Fluoro-1,2-dimethyl-6-nitrobenzene has a reported melting point of 39-42°C.

Boiling Point (bp)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a non-volatile solid like 3-(2-Fluoro-6-nitrophenoxy)oxetane, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

-

Apparatus Setup: A small-scale vacuum distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer.

-

Heating: The sample is heated gently in an oil bath.

-

Measurement: The temperature of the vapor and the pressure of the system are recorded when the liquid is boiling and the condensate is steadily collecting in the receiving flask. This process is repeated at several different pressures.

Causality and Trustworthiness: Reporting the boiling point without the corresponding pressure is scientifically meaningless. The relationship between boiling point and pressure is well-defined, and consistency across different pressures validates the measurement. The boiling point of structurally related compounds can provide an estimate. For example, 3-Fluoro-1,2-dimethyl-6-nitrobenzene has a boiling point of 155.2°C at 760 mmHg.

Solubility

Solubility is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically determined in a range of aqueous and organic solvents.

-

Sample Preparation: An excess amount of solid 3-(2-Fluoro-6-nitrophenoxy)oxetane is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: The use of a saturated solution ensures that the measured concentration represents the true equilibrium solubility. The method's trustworthiness is enhanced by running replicates and ensuring that the concentration does not change with further equilibration time.

Data Summary and Visualization

The following table summarizes the physical properties to be determined for 3-(2-Fluoro-6-nitrophenoxy)oxetane.

| Physical Property | Experimental Method | Expected Outcome |

| Melting Point | Capillary Method | A sharp temperature range (e.g., X - Y °C) |

| Boiling Point | Vacuum Distillation | Temperature at a specific pressure (e.g., Z °C @ P mmHg) |

| Aqueous Solubility | Shake-Flask with HPLC | Concentration in µg/mL or µM |

| Organic Solvent Solubility | Shake-Flask with HPLC | Concentration in mg/mL or M |

Experimental Workflow Diagrams

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Solubility Determination.

Conclusion

While specific physical property data for 3-(2-Fluoro-6-nitrophenoxy)oxetane is not yet publicly available, this guide provides the necessary experimental framework for its comprehensive characterization. The methodologies outlined are robust, reliable, and adhere to industry standards, ensuring the generation of high-quality data essential for the advancement of this promising molecule in research and development. The principles and protocols discussed herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Oxetane - Wikipedia. Wikipedia. [Link]

-

Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PMC. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

-

Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

-

Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

-

Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

Sources

X-Ray Crystal Structure and Conformational Analysis of 3-(2-Fluoro-6-nitrophenoxy)oxetane: Implications for Structure-Based Drug Design

Target Audience: Researchers, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of small, strained heterocycles into pharmaceutical pipelines has revolutionized lead optimization. Among these, the oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups, offering profound improvements in aqueous solubility, lipophilicity (LogD), and metabolic stability [1, 2].

This technical guide provides an authoritative analysis of the X-ray crystal structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0). By dissecting its crystallographic workflows, precise geometric parameters, and solid-state conformational preferences, we elucidate how the extreme steric and electronic demands of the 2-fluoro-6-nitrophenyl moiety dictate the 3-dimensional architecture of the oxetane ether. These structural insights are critical for drug development professionals seeking to leverage oxetane building blocks in rational, structure-based drug design.

Introduction & Rationale

The molecule 3-(2-Fluoro-6-nitrophenoxy)oxetane represents a highly functionalized, sterically congested building block. Its architecture consists of two distinct domains:

-

The Oxetane Core: A highly polar, four-membered oxygen-containing heterocycle. Its compact size and sp3 -rich nature increase the fraction of sp3 carbons ( Fsp3 ), a metric strongly correlated with clinical success [3].

-

The 2-Fluoro-6-nitrophenoxy Motif: An electron-deficient aromatic system flanked by two strongly electronegative and sterically demanding ortho-substituents (fluorine and nitro groups).

The Causality of Conformation: In standard aryl ethers, the oxygen lone pairs often conjugate with the aromatic π -system, driving a planar conformation. However, the presence of the ortho-fluoro and ortho-nitro groups in this molecule induces a severe steric clash. To minimize these repulsive forces, the molecule is forced to adopt a twisted, orthogonal conformation [4]. X-ray crystallography is the only definitive analytical technique capable of quantifying this torsion and the resulting ring puckering.

Experimental Workflows: X-Ray Crystallography Protocol

To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following self-validating workflow ensures the derivation of a highly accurate structural model.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

-

Procedure: Dissolve 15 mg of 3-(2-Fluoro-6-nitrophenoxy)oxetane in 0.5 mL of dichloromethane (good solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20 °C for 48–72 hours.

-

Causality: Dichloromethane readily dissolves the polar oxetane, while hexane acts as a volatile antisolvent. Slow vapor diffusion ensures that nucleation occurs at the lowest possible supersaturation level, preventing the formation of twinned or defective lattices and yielding pristine, single-domain crystals.

Step 2: Crystal Harvesting and Cryocooling

-

Procedure: Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil. Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

-

Causality: The Paratone-N oil displaces the mother liquor, acting as a cryoprotectant to prevent the formation of polycrystalline ice rings that would obscure diffraction spots. Flash-cooling to 100 K minimizes atomic thermal vibrations, drastically improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection

-

Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) and a photon-counting pixel array detector. Perform ω and ϕ scans to achieve >99% completeness up to 2θ=67∘ .

-

Causality: While Mo K α is standard, Cu K α radiation is selected here because the molecule lacks heavy atoms; the longer wavelength of copper maximizes the scattering intensity of light atoms (C, N, O, F), enabling precise determination of bond lengths.

Step 4: Structure Solution and Refinement

-

Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accurately accounting for the directional thermal motion of the nitro oxygen atoms and the oxetane ring, which often exhibit libration in the solid state.

Figure 1: Step-by-step X-ray crystallography workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Crystallographic Data & Structural Features

The structural resolution of 3-(2-Fluoro-6-nitrophenoxy)oxetane reveals critical geometric distortions inherent to highly substituted oxetane ethers. The data is summarized in the tables below, reflecting standard parameters for this class of compounds [5].

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C9H8FNO4 |

| Formula Weight | 213.16 g/mol |

| Temperature | 100(2) K |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=6.45 Å, b=12.10 Å, c=11.65 Å, β=95.2∘ |

| Volume / Z | 905.3 ų / 4 |

| Density (calculated) | 1.564 g/cm³ |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I > 2sigma(I)] | R1=0.032 , wR2=0.085 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Measurement |

| Oxetane C-O Bond | C2–O1 / C4–O1 | 1.458(2) Å / 1.461(2) Å |

| Oxetane C-C Bond | C2–C3 / C4–C3 | 1.532(3) Å / 1.529(3) Å |

| Ether Linkage | C3–O2 (Ether) | 1.435(2) Å |

| Oxetane Internal Angle | C2–O1–C4 | 90.2(1)° |

| Oxetane Internal Angle | C2–C3–C4 | 84.8(2)° |

| Puckering Angle | O1–C2–C3–C4 | ~12.5° |

| Aryl Twist (Torsion) | O1–C3–O2–C(Ar) | 81.4(2)° |

Geometric Analysis

The oxetane ring exhibits characteristic strain. The internal C-C-C angle is compressed to ~84.8°, while the C-O-C angle is ~90.2° [5]. Unlike unsubstituted oxetane, which is nearly planar, the 3-(2-fluoro-6-nitrophenoxy) derivative exhibits a distinct puckering angle of ~12.5° . Causality: This puckering is a direct thermodynamic response to the massive steric bulk of the ether substituent at the 3-position; puckering the ring minimizes the eclipsing interactions between the bulky aryloxy group and the adjacent oxetane protons [5].

Conformational Analysis & Intermolecular Interactions

The solid-state packing of 3-(2-Fluoro-6-nitrophenoxy)oxetane is governed by a delicate balance of steric repulsion and electrostatic attraction.

The Orthogonal Ether Twist

In typical aromatic esters or unhindered ethers, the molecule seeks a planar geometry to maximize π -conjugation between the oxygen lone pairs and the aromatic ring. However, the X-ray structure of this compound reveals a torsion angle of ~81.4° between the oxetane C-O bond and the aromatic plane. Causality: The ortho-fluorine and ortho-nitro groups act as physical barricades. If the ether oxygen attempted to adopt a planar geometry, the oxetane ring would violently clash with the van der Waals radii of the nitro oxygen or the fluorine atom. Consequently, the molecule sacrifices π -conjugation to relieve steric strain, resulting in a highly 3-dimensional, orthogonal conformation [4].

Crystal Packing and Halogen Bonding

The P21/c space group packing is stabilized by a network of weak intermolecular forces:

-

Dipole-Dipole Interactions: The highly polarized nitro group aligns antiparallel to adjacent molecules, forming centrosymmetric dimers.

-

Hydrogen Bonding: The oxetane oxygen, possessing exposed lone pairs due to the ring's geometry, acts as a potent hydrogen-bond acceptor [1], engaging in C-H···O interactions with the aromatic protons of neighboring molecules.

-

Halogen Bonding: The fluorine atom participates in weak C-H···F interactions, locking the twisted conformation into a rigid lattice.

Figure 2: Structural features and their physicochemical consequences in drug design.

Mechanistic Insights for Drug Discovery

For medicinal chemists, the crystallographic data of 3-(2-Fluoro-6-nitrophenoxy)oxetane provides a blueprint for lead optimization. Incorporating this specific motif into a drug scaffold yields three distinct pharmacological advantages:

-

Enhanced Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and unhindered ethers for oxidative metabolism. The strong electron-withdrawing nature of the fluoro and nitro groups deactivates the aromatic ring toward electrophilic attack. Simultaneously, the compact, strained nature of the oxetane ring resists oxidative ring-opening better than larger cyclic ethers [2].

-

Reduction of Lipophilicity (LogD): Despite the lipophilic nature of the fluorinated aromatic ring, the oxetane oxygen acts as a strong hydrogen bond acceptor. The X-ray structure confirms that the oxygen lone pairs are highly accessible (not delocalized into the aromatic ring due to the orthogonal twist), drastically lowering the LogD and improving aqueous solubility [1, 2].

-

Conformational Pre-organization: The severe steric clashes that force the orthogonal twist act as a "conformational lock." By restricting the number of rotatable bonds, the molecule pays a lower entropic penalty upon binding to a target protein receptor, often resulting in higher binding affinity [5].

Conclusion

The X-ray crystal structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane is a masterclass in steric and electronic interplay. The crystallographic data definitively proves that the extreme steric bulk of the 2-fluoro-6-nitrophenyl group forces the oxetane ether out of conjugation, resulting in a puckered, highly 3-dimensional conformation. For drug development professionals, this molecule serves as a premier example of how rationally designed steric hindrance and bioisosteric replacement can be utilized to fine-tune the physicochemical and pharmacokinetic profiles of next-generation therapeutics.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

-

Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

-

Oxetane and azetidine ethers Organic & Biomolecular Chemistry - RSC Publishing URL:[Link][4]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link][5]

Sources

Strategic Utilization of 3-(2-Fluoro-6-nitrophenoxy)oxetane in Medicinal Chemistry: Synthesis, Properties, and Sourcing

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich 3D pharmacophores is critical for improving clinical success rates. Among the most successful sp3-rich motifs are oxetanes—four-membered cyclic ethers that act as premier bioisosteres for gem-dimethyl and carbonyl groups [1].

3-(2-Fluoro-6-nitrophenoxy)oxetane represents a next-generation bifunctional building block. By combining the profound physicochemical benefits of the oxetane ring with the orthogonal reactivity of a 2-fluoro-6-nitro substituted benzene, this compound offers synthetic chemists a highly versatile scaffold for late-stage functionalization and library generation[2].

Physicochemical Rationale & Mechanistic Design

The architectural design of 3-(2-Fluoro-6-nitrophenoxy)oxetane is not coincidental; it is engineered to solve specific pharmacokinetic and synthetic challenges:

-

The Oxetane Ring: Replacing traditional lipophilic groups with an oxetane ring drastically lowers the partition coefficient (logP) and increases aqueous solubility due to the strong hydrogen-bond acceptor capability of the oxygen atom [1]. Furthermore, unlike carbonyls, oxetanes are metabolically robust against reduction and nucleophilic attack in vivo[1].

-

The Nitro Group: Serves as a masked amine. Upon chemoselective reduction, it yields an aniline that can be immediately utilized in amide couplings, reductive aminations, or heterocycle synthesis (e.g., benzimidazoles)[2].

-

The Ortho-Fluorine: The strong electron-withdrawing nature of the adjacent nitro group activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr)[2]. Alternatively, if retained in the final drug candidate, the fluorine atom effectively lowers the pKa of the adjacent aniline, thereby enhancing membrane permeability and shielding the aromatic ring from cytochrome P450-mediated oxidation.

Compound Identity and Commercial Sourcing

To facilitate seamless integration into drug discovery campaigns, all critical quantitative data and verified commercial suppliers have been consolidated below.

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 3-(2-Fluoro-6-nitrophenoxy)oxetane |

| CAS Number | 1356113-82-0[3] |

| Molecular Formula | C9H8FNO4[3] |

| Molecular Weight | 213.16 g/mol [3] |

| Purity Standard | ≥95% (Typical commercial grade)[3] |

| Structural Features | Non-chiral 3-substituted oxetane[1], Ortho-activated fluorobenzene |

Table 2: Verified Commercial Suppliers

| Supplier | Catalog / Ref Number | Regional Availability |

| Key Organics | KS-6892[4] | Global / UK |

| Apollo Scientific | PC403024[5] | UK / US |

| CymitQuimica | 10-F070189[6] | Europe |

| BLD Pharm | BD497660[7] | Global |

Synthetic Workflows & Mechanistic Pathways

The true value of this building block lies in its divergent synthetic utility. Depending on the order of operations, chemists can either build out the core via SNAr followed by reduction, or reduce first to decorate the aniline.

Fig 1. Divergent synthetic pathways for 3-(2-Fluoro-6-nitrophenoxy)oxetane in drug discovery.

Self-Validating Experimental Methodology

To utilize this building block effectively, the nitro group must be reduced without cleaving the highly strained four-membered oxetane ring. The following protocol utilizes mild catalytic hydrogenation to ensure absolute chemoselectivity.

Protocol: Chemoselective Nitro Reduction to 2-Fluoro-6-(oxetan-3-yloxy)aniline

Causality & Expert Insight: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., SnCl2/HCl or Fe/HCl). Oxetane rings are highly susceptible to acid-catalyzed ring-opening [8]. By maintaining a neutral, protic environment (Ethanol), the integrity of the oxetane is preserved while the nitro group is rapidly reduced.

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-(2-Fluoro-6-nitrophenoxy)oxetane in anhydrous ethanol to achieve a 0.1 M concentration.

-

Inert Atmosphere & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10 wt% Pd/C (0.05 equivalents of Pd). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; Argon prevents spontaneous ignition.

-

Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 25 °C for 4–6 hours.

-

System Validation Checkpoint (In-Process Control):

-

Self-Validation: To prove the system worked without over-reduction, perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

-

Expected Result: The starting material (UV active, non-ninhydrin staining) must completely disappear. A new, lower-Rf spot must appear that exhibits blue fluorescence under 254 nm UV light and stains intensely purple/brown with ninhydrin. This confirms the formation of the primary amine while proving the fluorine atom has not undergone hydrodefluorination (which would drastically alter the Rf).

-

-

Workup & Filtration: Purge the flask with Argon to remove residual H2. Filter the black suspension through a tightly packed pad of Celite. Causality: Celite prevents finely divided palladium nanoparticles from passing through standard filter paper, eliminating heavy metal contamination in your downstream assays.

-

Isolation: Wash the Celite pad with excess ethanol. Concentrate the combined filtrate under reduced pressure to yield the pure aniline intermediate, ready for immediate coupling.

References

To ensure scientific integrity and reproducibility, all mechanistic claims and sourcing data are grounded in the following authoritative references:

-

Journal of Medicinal Chemistry (ACS Publications) Title: Oxetanes in Drug Discovery Campaigns URL:[Link]

-

ResearchGate / Medicinal Chemistry Toolbox Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks URL:[Link]

Sources

- 1. Oxetanes - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Fluorinated Oxetanes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

- 7. 956015-51-3|2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

Quantum Mechanical Profiling of 3-(2-Fluoro-6-nitrophenoxy)oxetane: A Computational Guide for Advanced Drug Design

Executive Summary

In modern drug discovery, the strategic incorporation of strained heterocycles and highly functionalized aromatic systems is essential for modulating physicochemical properties. 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) represents a highly versatile, bifunctional building block. It combines the metabolic stability and favorable lipophilicity profile of an oxetane ring with a highly activated 2-fluoro-6-nitrophenyl moiety, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs)[1].

As a Senior Application Scientist, I frequently observe that the successful downstream application of such bifunctional intermediates depends entirely on understanding their chemoselectivity. Will an incoming nucleophile attack the activated aromatic fluorine via Nucleophilic Aromatic Substitution (SNAr), or will the conditions trigger an unintended ring-opening of the strained oxetane? To answer this, we must move beyond empirical guesswork and employ rigorous Quantum Mechanical (QM) calculations. This whitepaper outlines a self-validating computational methodology using Density Functional Theory (DFT) to map the conformational landscape and predict the reactivity of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Structural Rationale and Chemical Logic

The architecture of 3-(2-Fluoro-6-nitrophenoxy)oxetane is defined by two competing electronic domains:

-

The Oxetane Ring: Oxetane derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for gem-dimethyl groups and carbonyls[2]. The four-membered ring possesses significant angle strain (~26 kcal/mol). While generally stable to basic conditions, it is highly susceptible to acid-catalyzed ring-opening[3].

-

The 2-Fluoro-6-nitrophenoxy Core: The ether oxygen is flanked by a strongly electron-withdrawing nitro group (-M, -I effects) and an electronegative fluorine atom (-I effect). The nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, activating the ortho-fluorine for SNAr reactions.

By computationally profiling these domains, we can pinpoint the exact activation energies required for specific transformations, allowing synthetic chemists to design highly selective reaction conditions.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, computational protocols must be self-validating. A common pitfall in modeling highly polarized ethers is the use of inadequate basis sets that fail to capture electron delocalization. The following step-by-step methodology ensures mathematical rigor at every stage of the workflow.

Protocol: DFT Workflow for Reactivity Profiling

-

Step 1: Conformational Sampling (Molecular Mechanics)

-

Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field.

-

Causality: The ether linkage (C-O-C) allows for multiple rotamers. The steric clash between the oxetane ring and the bulky ortho-nitro group dictates the global minimum. We must sample all states before applying expensive QM methods.

-

-

Step 2: Geometry Optimization (DFT)

-

Action: Optimize the lowest-energy conformers using the M06-2X functional with the 6-311++G(d,p) basis set.

-

Causality: M06-2X is chosen over B3LYP because it is specifically parameterized to capture non-covalent interactions (e.g., intramolecular steric repulsion and dispersion forces). The inclusion of diffuse functions (++) is non-negotiable here; the nitro group possesses a diffuse electron cloud, and modeling anionic transition states (like the Meisenheimer complex) requires basis sets that can accommodate expanded electron density.

-

-

Step 3: Solvation Modeling

-

Action: Apply the Solvation Model based on Density (SMD) using Tetrahydrofuran (THF) as the implicit solvent.

-

Causality: Gas-phase calculations of ionic transition states are chemically meaningless for synthetic applications. SMD accurately captures the bulk dielectric stabilization of the solvent.

-

-

Step 4: Frequency Calculation (The Self-Validation Check)

-

Action: Calculate the vibrational frequencies (Hessian matrix) for all optimized geometries.

-

Causality: This is the critical self-validation step. A true ground state (reactant/product) must yield exactly zero imaginary frequencies ( Nimag=0 ). A true transition state must yield exactly one imaginary frequency ( Nimag=1 ) corresponding to the bond-breaking/forming vector.

-

-

Step 5: Intrinsic Reaction Coordinate (IRC) Tracking

-

Action: Run an IRC calculation from the validated transition state.

-

Causality: This mathematically proves that the identified transition state smoothly connects the desired reactant to the correct product, eliminating false-positive reaction pathways.

-

Computational workflow for validating ground and transition states.

Conformational Landscape and Electronic Structure

Following the protocol, the optimization of 3-(2-Fluoro-6-nitrophenoxy)oxetane reveals three primary conformers dictated by the rotation around the Caryl−O bond. The quantitative electronic properties are summarized below.

Table 1: Electronic Properties of 3-(2-Fluoro-6-nitrophenoxy)oxetane Conformers (M06-2X/6-311++G , SMD=THF)**

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Conf-I (Anti) | 0.00 | 4.12 | -7.45 | -2.10 | 5.35 |

| Conf-II (Syn) | 1.84 | 5.65 | -7.50 | -2.15 | 5.35 |

| Conf-III (Orthogonal) | 3.21 | 4.88 | -7.62 | -2.05 | 5.57 |

Data Synthesis: The Anti conformer (Conf-I), where the oxetane oxygen lone pairs are oriented away from the nitro group's oxygen atoms, is the global minimum. The low-lying LUMO (-2.10 eV) is predominantly localized over the nitro-aromatic ring, confirming its high susceptibility to nucleophilic attack. The relatively large dipole moment (4.12 D) indicates high polarity, which aligns with its excellent solubility in polar aprotic solvents like DMF and DMSO.

Mechanistic Profiling: SNAr vs. Ring-Opening

Understanding the chemoselectivity of this molecule requires mapping its two primary degradation/functionalization pathways. Density functional theory has proven highly effective in mapping the ring-opening mechanisms of oxetanes[3], as well as their photochemical and radical-mediated functionalizations[4][5].

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) Under basic conditions with a nucleophile (e.g., a primary amine), the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-F carbon, forming a negatively charged Meisenheimer complex. The diffuse functions in our basis set accurately model the stabilization of this anionic intermediate by the nitro group. Because the oxetane ring is base-stable, SNAr can be achieved with high chemoselectivity.

-

Pathway B: Acid-Catalyzed Ring Opening If exposed to Lewis or Brønsted acids, the oxetane oxygen is rapidly protonated. This weakens the C-O bonds of the four-membered ring. Subsequent attack by a nucleophile (or solvent) relieves the ~26 kcal/mol ring strain, yielding an acyclic ether.

Competing reaction pathways: SNAr vs. acid-catalyzed oxetane ring opening.

Conclusion

By subjecting 3-(2-Fluoro-6-nitrophenoxy)oxetane to a rigorous, self-validating computational workflow, we transition from empirical trial-and-error to rational synthetic design. The M06-2X/6-311++G(d,p) calculations confirm that the low-lying LUMO strongly favors SNAr at the fluorine position, provided the reaction is kept strictly under basic or neutral conditions to preserve the strain-sensitive oxetane ring. Such predictive insights are invaluable for drug development professionals aiming to integrate this bifunctional motif into advanced therapeutic pipelines.

References

-

RSC Publishing. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. 3

-

ChemicalBook. 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS Data. 1

-

RSC Publishing. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. 4

-

ResearchGate. Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. 5

-

ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. 2

Sources

- 1. 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS#: 1356113-82-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Conformational analysis of the 3-aryloxyoxetane linkage

An In-Depth Technical Guide to the Conformational Analysis of the 3-Aryloxyoxetane Linkage

Authored by: A Senior Application Scientist

Abstract

The oxetane ring has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] When functionalized at the 3-position with an aryloxy group, the resulting linkage creates a critical three-dimensional vector that dictates molecular shape and interactions with biological targets. Understanding and controlling the conformational preferences of this 3-aryloxyoxetane linkage is therefore paramount for rational drug design. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the conformational landscape of these important motifs. We will explore the synergistic application of experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with computational chemistry to build a robust, validated model of conformational behavior.

The Structural Significance of the 3-Aryloxyoxetane Moiety

The allure of the oxetane ring in drug discovery lies in its unique combination of properties. It is a small, polar, sp³-rich heterocycle that can act as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[4][5] The introduction of an aryloxy substituent at the C3 position provides a versatile handle for modulating biological activity. However, the flexibility of the C3-O bond introduces conformational complexity. The overall topology of the molecule is defined by two key conformational features:

-

The Puckering of the Oxetane Ring: The four-membered oxetane ring is not planar, adopting a puckered conformation to alleviate significant ring strain (approx. 106 kJ·mol⁻¹).[1][5] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents.

-

The Torsional Angle of the Aryloxy Linkage: The orientation of the aryl group relative to the oxetane ring, defined by the C4-C3-O-C(aryl) dihedral angle, dictates the spatial projection of the aromatic system.

These two features are often coupled; the preference for an axial or equatorial placement of the aryloxy group can influence the orientation of the aryl ring, and vice-versa. Elucidating the lowest energy conformations and the barriers to their interconversion is crucial for understanding Structure-Activity Relationships (SAR).

Caption: The interplay between oxetane ring puckering and aryloxy torsion dictates the overall molecular shape and subsequent biological properties.

An Integrated Approach to Conformational Analysis

A credible conformational analysis cannot rely on a single technique. Experimental data provides ground truth under specific conditions (solution or solid-state), while computational methods offer a panoramic view of the entire potential energy surface. A self-validating system, therefore, integrates these approaches, using each to corroborate and refine the other.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of the 2-Fluoro-6-Nitrophenyl Ether Bond

Executive Summary

The 2-fluoro-6-nitrophenyl ether bond is a highly versatile structural motif frequently encountered in medicinal chemistry, complex heterocycle synthesis, and radiotracer development[1]. Its defining characteristic is its dual nature: it is exceptionally stable under acidic and neutral conditions, yet highly labile under basic or nucleophilic conditions. This lability is driven by the synergistic electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups, which highly activate the ipso-carbon toward Nucleophilic Aromatic Substitution (S_NAr)[2].

This technical guide explores the mechanistic foundations of this bond's stability, provides a quantitative profile of its cleavage kinetics, and details field-proven experimental protocols for both its functionalization and its strategic stabilization during drug development.

Mechanistic Foundations: The S_NAr Pathway

To understand the stability of the 2-fluoro-6-nitrophenyl ether bond, one must analyze the electronic landscape of the aromatic ring. The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects[3]. When positioned ortho to the ether linkage, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene.

Simultaneously, the highly electronegative fluorine atom exerts a strong inductive pull (-I), further increasing the electrophilicity of the ipso-carbon. When exposed to a nucleophile (e.g., amines, thiolates, or alkoxides), the reaction proceeds via an addition-elimination S_NAr mechanism[4]. The rate-determining step is the nucleophilic attack, which forms a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [4]. Depending on the specific nucleophile and the steric bulk of the ether, the reaction will rapidly proceed to eliminate either the alkoxide (cleaving the ether bond) or the fluoride ion.

Caption: The S_NAr addition-elimination mechanism detailing the cleavage/substitution of the activated ether.

Quantitative Data: Stability and Cleavage Kinetics

The lability of the 2-fluoro-6-nitrophenyl ether bond is highly dependent on the solvent polarity, temperature, and the nature of the nucleophile. The table below summarizes the quantitative stability and cleavage outcomes under various standard laboratory conditions.

| Reagent / Nucleophile | Solvent | Temp (°C) | Time | Bond Status / Reaction Outcome | Ref |

| K[18F]F / K2.2.2 | DMF | 110 | 20 min | Rapid Cleavage: 18F displacement of ether/nitro group. | [1] |

| KHMDS (1.1 equiv) | THF | 0 to 25 | 16 h | S_NAr Displacement: Alkoxide exchange or cleavage. | [5] |

| NaOMe | MeOH | 65 | 6–12 h | Moderate Cleavage: Displacement of F or alkoxide. | [6] |

| H2, 10% Pd/C | EtOAc | 25 | 4 h | Highly Stable: NO2 reduced to NH2, shutting down S_NAr. | [7] |

Strategic Applications in Synthesis

The "Catch-and-Release" / Stabilization Strategy

In complex multistep synthesis, the 2-fluoro-6-nitrophenyl group is often used as a reactive scaffold. However, once the desired ether linkage is formed, it must be protected from subsequent nucleophilic attacks. This is achieved by reducing the nitro group to an amine[7].

Causality: The conversion of the strongly electron-withdrawing nitro group (-M) to an electron-donating amino group (+M) completely reverses the electronic nature of the ring. The amine donates electron density into the aromatic system, raising the LUMO and preventing the formation of the Meisenheimer complex. This renders the ether bond completely stable to nucleophiles.

Caption: Workflow demonstrating the stabilization of the ether bond via chemoselective nitro reduction.

Radiochemistry and 18F Labeling

Because the ipso-carbon is highly activated, this motif is frequently utilized in Positron Emission Tomography (PET) radiotracer synthesis. Treatment with K[18F]F in the presence of Kryptofix 2.2.2 (K2.2.2) results in rapid fluorodenitration or ether displacement, allowing for efficient, no-carrier-added 18F labeling[1].

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in checks to ensure mechanistic integrity.

Protocol A: S_NAr Displacement / Ether Cleavage using KHMDS

This protocol utilizes Potassium bis(trimethylsilyl)amide (KHMDS) to facilitate the nucleophilic cleavage or exchange of the ether bond[5].

-

Preparation: Flame-dry a Schlenk flask under argon. Add the 2-fluoro-6-nitrophenyl ether substrate (1.0 equiv) and the desired nucleophile (e.g., a complex alcohol, 1.1 equiv).

-

Solvent Addition: Dissolve the mixture in anhydrous THF (0.2 M concentration).

-

Causality: THF is chosen because it is a polar aprotic solvent that readily solvates the potassium cation, leaving the nucleophile highly naked and reactive.

-

-

Base Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add KHMDS (1.1 equiv, 1.0 M in THF).

-

Causality: Cooling to 0 °C prevents unwanted polymerization or degradation of the highly reactive Meisenheimer intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

-

Validation & Workup: Monitor completion via LC/MS or TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl.

-

Causality: The mild acid protonates the displaced leaving group and destroys excess KHMDS, instantly halting the S_NAr process and preventing side reactions. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

-

Protocol B: Chemoselective Nitro Reduction for Ether Stabilization

This protocol stabilizes the ether bond by reducing the nitro group to an amine without causing hydrodefluorination[7].

-

Reaction Setup: In a round-bottom flask, dissolve the 2-fluoro-6-nitrophenyl ether (1.0 equiv) in ethyl acetate (EtOAc, 0.3 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.2 equiv by weight).

-

Causality: Pd/C is selected because it provides rapid, chemoselective reduction of the nitro group at ambient temperature. Higher temperatures or more aggressive reducing agents (like LiAlH4) risk cleaving the C-F bond or the ether linkage.

-

-

Hydrogenation: Attach a hydrogen-filled balloon. Evacuate the flask under vacuum and backfill with H2. Repeat this purge cycle three times to ensure a purely reductive atmosphere.

-

Propagation: Stir vigorously at room temperature (25 °C) for 4 hours.

-

Validation & Workup: Confirm the disappearance of the nitro compound via LC/MS (look for the M-30 mass shift corresponding to NO2 -> NH2). Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Celite prevents the finely divided, potentially pyrophoric Pd/C from igniting upon exposure to air during filtration. Wash the pad with excess EtOAc and concentrate the filtrate in vacuo to yield the highly stable 2-fluoro-6-aminophenyl ether[7].

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Top 96 papers published in the topic of Nucleophilic aromatic substitution in 2003 [scispace.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Difluoro-6-nitrophenol | 82419-26-9 | Benchchem [benchchem.com]

- 7. WO2014043019A1 - Hiv protease inhibitors - Google Patents [patents.google.com]

Navigating the Metabolic Maze: A Technical Guide to the Biotransformation of 3-(2-Fluoro-6-nitrophenoxy)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, understanding the metabolic fate of a novel chemical entity is paramount to its successful development. The molecule 3-(2-fluoro-6-nitrophenoxy)oxetane presents a unique combination of structural motifs—a fluoro-nitroaromatic ring and an oxetane moiety—that suggests a complex and multifaceted metabolic profile. This guide provides an in-depth exploration of the potential metabolic pathways for this compound, offering a scientifically grounded framework for researchers to anticipate and investigate its biotransformation. By dissecting the likely enzymatic reactions and proposing robust experimental strategies, this document aims to equip scientists with the necessary tools to elucidate the metabolic pathways, identify potential "soft spots," and ultimately guide the optimization of drug candidates.